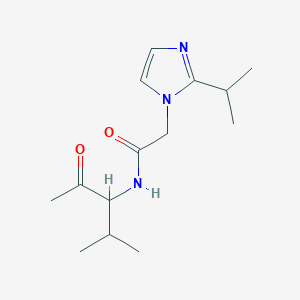![molecular formula C15H18ClN3O2 B7558171 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
Mécanisme D'action
TAK-242 selectively inhibits 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling by binding to an intracellular domain of this compound, preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a wide range of biochemical and physiological effects. In sepsis, TAK-242 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to improved survival. In cancer, TAK-242 inhibits tumor growth and metastasis by blocking this compound signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 reduces disease severity by inhibiting this compound signaling and reducing the production of autoantibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-242 is its selectivity for 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling, which minimizes off-target effects. However, TAK-242 has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TAK-242 may have different effects in different cell types, which should be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid inhibitors. Another area of interest is the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and efficacy of TAK-242 in human clinical trials.
Méthodes De Synthèse
TAK-242 is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butyl-4-(aminomethyl)pyrazole in the presence of a base to form the desired product. The crude product is then purified through column chromatography to obtain pure TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to inhibit 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reduce the production of pro-inflammatory cytokines, leading to improved survival in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by blocking this compound signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 has been shown to reduce disease severity by inhibiting this compound signaling and reducing the production of autoantibodies.
Propriétés
IUPAC Name |
5-[(1-tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)19-9-10(8-18-19)7-17-11-4-5-13(16)12(6-11)14(20)21/h4-6,8-9,17H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDSWZJNOSYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
